Tangeretin

描述

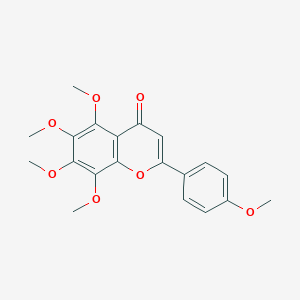

橘皮素是一种天然存在的聚甲氧基黄酮,主要存在于橘子等柑橘类水果的果皮中。它以其多种生物活性而闻名,包括抗氧化、抗炎和抗癌特性。 该化合物化学式为 C20H20O7,摩尔质量为 372.37 g/mol .

准备方法

合成路线和反应条件: 橘皮素可以通过多种方法合成,包括:

柱层析: 此方法利用填充有固定相的柱子将橘皮素与其他化合物分离。

制备型高效液相色谱: 该技术通过根据物质与固定相的不同相互作用来分离其他物质,从而纯化橘皮素。

超临界流体色谱: 此方法使用超临界流体将橘皮素与其他化合物分离。

高速逆流色谱: 该技术根据两种不混溶液相之间的差异分配来分离橘皮素.

工业生产方法: 橘皮素的工业生产通常涉及使用真空闪蒸硅胶色谱和闪速 C8 柱色谱相结合从柑橘果皮中提取。 该过程还可能包括使用离子液体和离心沉降循环进行分离 .

反应类型:

氧化: 橘皮素可以发生氧化反应,导致形成各种氧化的衍生物。

还原: 还原反应可以将橘皮素转化为其还原形式。

取代: 取代反应可以在橘皮素的甲氧基上发生,导致形成不同的取代衍生物。

常用试剂和条件:

氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。

取代试剂: 卤化剂和亲核试剂通常用于取代反应。

科学研究应用

相似化合物的比较

橘皮素在黄酮类化合物中独树一帜,因为它具有高度的甲氧基化,这增强了其生物活性和稳定性。类似的化合物包括:

橙皮素: 另一种具有类似抗氧化和抗癌特性的聚甲氧基黄酮。

橙皮苷: 一种具有强抗增殖活性的黄酮类化合物,但与橘皮素相比,抗转移活性较弱。

橘皮素独特的特性和广泛的应用使其成为科学研究和工业各个领域的宝贵化合物。

生物活性

Tangeretin, a polymethoxyflavonoid predominantly found in the peels of citrus fruits, has garnered significant attention for its diverse biological activities, particularly its anticancer properties. This article delves into the mechanisms through which this compound exerts its effects, supported by various studies and findings.

-

Cell Cycle Regulation :

This compound has been shown to induce G1 phase cell cycle arrest in colorectal carcinoma cells (COLO 205). It inhibits cyclin-dependent kinases (Cdk2 and Cdk4) and elevates Cdk inhibitors p21 and p27, leading to decreased phosphorylation of retinoblastoma protein (Rb) and reduced expression of cyclins A, D1, and E . -

Apoptosis Induction :

This compound activates the caspase cascade, increasing the activities of caspases 3, 8, and 9 in a dose-dependent manner. This indicates that this compound can induce both intrinsic and extrinsic apoptotic pathways .Caspase Activity Increase Concentration Caspase-3 ~3.5-fold increase 60 μM Caspase-8 ~1.8-fold increase 60 μM Caspase-9 ~3.0-fold increase 60 μM

Effects on Cancer Stem Cells

This compound has demonstrated significant effects on breast cancer stem cells (BCSCs), inhibiting their proliferation and inducing apoptosis. It reduces the frequency of the CD44+/CD24− CSC phenotype and downregulates key proteins involved in stemness, such as Sox2 .

Interaction with Other Therapeutics

Research indicates that this compound may interfere with the efficacy of certain cancer treatments. In a study involving tamoxifen, this compound negated the tumor growth-inhibiting effects of tamoxifen in vivo, suggesting caution in concurrent use during breast cancer therapy .

Case Studies

-

Breast Cancer Xenograft Model :

In animal studies, this compound treatment resulted in smaller tumor sizes compared to control groups, highlighting its potential as a therapeutic agent against breast cancer . -

Cisplatin Resistance :

This compound has been shown to sensitize cisplatin-resistant ovarian cancer cells to chemotherapy by downregulating the PI3K/Akt pathway, suggesting a promising combination therapy strategy for resistant cancers .

Summary of Findings

This compound exhibits multifaceted biological activities that make it a candidate for cancer therapy:

- Cell Cycle Arrest : Induces G1 phase arrest through inhibition of cyclins and Cdks.

- Apoptosis Induction : Activates caspases leading to programmed cell death.

- Targeting Cancer Stem Cells : Reduces stemness markers and inhibits CSC proliferation.

- Interference with Other Drugs : Can negate the effects of tamoxifen in breast cancer treatment.

属性

IUPAC Name |

5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)14-10-13(21)15-16(23-2)18(24-3)20(26-5)19(25-4)17(15)27-14/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSUXBXHSYSGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197417 | |

| Record name | Tangeretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tangeritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-53-8 | |

| Record name | Tangeretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tangeretin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tangeretin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tangeretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANGERETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4TLA1DLX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tangeritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 °C | |

| Record name | Tangeritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of tangeretin?

A1: Research suggests that this compound interacts with various molecular targets, including:

- Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway: this compound activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). [] This pathway plays a crucial role in protecting cells from oxidative stress and inflammation.

- CCAAT/enhancer binding proteins (C/EBPs) and Peroxisome proliferator-activated receptor gamma (PPARγ): this compound downregulates C/EBPα, C/EBPβ, and PPARγ expression, key transcription factors involved in adipogenesis (fat cell formation). [] This suggests potential anti-obesity effects.

- Death Receptors (DRs): In silico studies indicate that this compound exhibits a higher binding affinity for Death Receptor 2 (DR2) compared to other DRs like DR5. [] DR2 is involved in the Fas apoptotic pathway, suggesting this compound's potential role in inducing apoptosis in specific cell types.

Q2: How does this compound's activation of the Nrf2 pathway contribute to its protective effects against cadmium-induced cardiotoxicity?

A2: Cadmium exposure induces oxidative stress and inflammation, contributing to cardiotoxicity. This compound, by activating the Nrf2 pathway, enhances the expression of antioxidant enzymes like HO-1. [] This increased antioxidant capacity helps mitigate cadmium-induced oxidative damage and inflammation in cardiac tissues, ultimately protecting against cardiotoxicity.

Q3: Can you elaborate on the downstream effects of this compound's interaction with C/EBPs and PPARγ in adipocytes?

A3: C/EBPs and PPARγ are essential for adipocyte differentiation and maturation. By downregulating these transcription factors, this compound inhibits adipogenesis, potentially limiting the formation of new fat cells. [] This mechanism highlights its potential as an anti-obesity agent.

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C20H20O7, and its molecular weight is 372.37 g/mol.

Q5: Are there any specific spectroscopic data available to characterize this compound?

A5: While the provided research excerpts don't include detailed spectroscopic data, various techniques are routinely employed for characterizing this compound. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the compound's structure and connectivity. []

- Mass spectrometry (MS): Used for determining the molecular weight and fragmentation pattern of this compound. [, ]

- Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the compound's electronic transitions and can be used for quantification. []

- Infrared (IR) spectroscopy: Identifies functional groups present in the molecule. []

Q6: Is there information regarding this compound's material compatibility, stability under various conditions, or catalytic properties?

A6: The provided research primarily focuses on the biological activities and potential therapeutic applications of this compound. Information regarding its material compatibility, stability in non-biological contexts, and catalytic properties is limited within these excerpts. Further research is necessary to explore these aspects.

Q7: Have there been any computational studies conducted on this compound?

A7: Yes, researchers have utilized in silico studies, including molecular docking simulations, to investigate this compound's interactions with potential target proteins like Death Receptors. [] These studies provide insights into binding affinities, potential binding modes, and potential for structure-activity relationship (SAR) studies.

Q8: How does the structure of this compound relate to its activity?

A8: While detailed SAR studies are not presented in these excerpts, the presence and position of methoxy groups on the flavone backbone appear crucial for this compound's activity. For instance, the polymethoxylated nature of this compound contributes to its enhanced lipophilicity, potentially influencing its bioavailability and interactions with cellular targets. [] Further research is needed to fully elucidate the impact of specific structural modifications on this compound's activity, potency, and selectivity.

Q9: What is known about the stability of this compound and its formulation?

A9: Although the research excerpts don't provide specific data on this compound's stability and formulation, these aspects are crucial for its potential development as a therapeutic agent. Stability studies under various conditions (temperature, pH, light) are essential to determine its shelf life and appropriate storage conditions. Formulation strategies, such as encapsulation in nanoparticles or other delivery systems, may be explored to enhance its stability, solubility, and bioavailability. [, ]

Q10: What is known about the pharmacokinetics of this compound?

A10: The provided research excerpts don't offer detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding these pharmacokinetic parameters is crucial for determining its in vivo efficacy and potential for therapeutic application. [] Further research using in vitro and in vivo models is needed to thoroughly evaluate its pharmacokinetic profile.

Q11: Has this compound demonstrated efficacy in in vitro and in vivo models?

A11: Yes, this compound has shown promising results in various experimental models:

- In vitro studies: this compound protected cultured rat liver cells against aflatoxin B1-induced cytotoxicity and inhibited aflatoxin B1 binding to DNA. [, ] It also stimulated chloride secretion in human colonic T84 cells, suggesting potential effects on intestinal function. []

- Animal models: this compound attenuated cadmium-induced cardiotoxicity in rats, evidenced by improved cardiac function markers, reduced oxidative stress, and decreased inflammation. [] It also showed beneficial effects in a transgenic Drosophila model of Parkinson's disease, improving motor function and reducing oxidative stress markers. []

- Clinical trials: The provided research excerpts do not cite any completed clinical trials on this compound. Human trials are essential to translate preclinical findings into potential therapeutic applications and evaluate its safety and efficacy in humans. []

Q12: Is there any information available on the toxicity and safety profile of this compound?

A12: While this compound is generally considered safe for consumption in dietary amounts, further toxicological studies are necessary to evaluate its safety profile, particularly at higher doses that might be used therapeutically. [] These studies should assess acute and chronic toxicity, genotoxicity, and potential for adverse effects in preclinical models.

Q13: What are the potential strategies for improving this compound delivery to specific targets?

A13: Targeted drug delivery systems, such as nanoparticles, liposomes, or antibody-drug conjugates, can be explored to enhance this compound delivery to specific tissues or cells. [] This approach aims to maximize its therapeutic efficacy while minimizing potential off-target effects.

Q14: Are there any known biomarkers associated with this compound's activity?

A14: The provided research excerpts do not specifically mention biomarkers for predicting this compound's efficacy, monitoring treatment response, or identifying adverse effects. Further research is needed to explore potential biomarkers associated with its mechanisms of action and therapeutic outcomes. []

Q15: What analytical methods are commonly used to characterize and quantify this compound?

A15: Several analytical techniques are employed for this compound analysis:

- High-performance liquid chromatography (HPLC): Often coupled with ultraviolet (UV) or diode-array detection (DAD) for separation and quantification of this compound in complex mixtures like plant extracts. [, , ]

- Liquid chromatography-mass spectrometry (LC-MS): Provides high sensitivity and selectivity for identifying and quantifying this compound in biological samples. [, , , , ]

- Gas chromatography-mass spectrometry (GC-MS): Suitable for analyzing volatile compounds, often used to characterize the aroma profile of citrus fruits containing this compound. []

Q16: How does this compound dissolve in different media, and how does this affect its bioavailability?

A16: this compound's polymethoxylated structure contributes to its lipophilic nature, potentially influencing its dissolution rate and solubility in various media. [] Enhanced solubility in gastrointestinal fluids could lead to improved absorption and bioavailability. Formulation strategies can be employed to optimize its dissolution profile and enhance its therapeutic potential.

Q17: Are the analytical methods used to study this compound validated?

A17: Analytical method validation is crucial for ensuring the accuracy, precision, and specificity of measurements. While not explicitly mentioned in the excerpts, validated analytical methods, following established guidelines (e.g., ICH guidelines), are essential for generating reliable and reproducible data on this compound's characterization, quantification, and monitoring. []

Q18: What quality control measures are important for this compound research and development?

A18: Stringent quality control measures are essential throughout this compound's research, development, manufacturing, and distribution to ensure its consistency, safety, and efficacy. These measures include:

Q19: What is known about the immunogenicity and immunological responses associated with this compound?

A19: The provided research excerpts do not provide specific information regarding this compound's potential to induce an immune response (immunogenicity). If developed for therapeutic use, especially for chronic conditions, assessing its immunogenic potential would be essential. []

Q20: Does this compound interact with drug transporters or metabolizing enzymes?

A20: Information on this compound's interactions with drug transporters and metabolizing enzymes is limited within these research excerpts. Understanding such interactions is crucial for predicting potential drug-drug interactions and optimizing its pharmacokinetic profile. [, ]

Q21: What about the biocompatibility and biodegradability of this compound?

A21: While specific data on its biocompatibility and biodegradability are not extensively discussed in the excerpts, as a naturally occurring compound found in food, this compound is generally considered biocompatible. Further research is necessary to evaluate its biodegradability, especially if considered for pharmaceutical development, to understand its fate and persistence in the environment. []

Q22: Are there any alternatives or substitutes for this compound?

A22: Other citrus flavonoids, such as nobiletin, share structural similarities with this compound and possess similar biological activities. Comparing the performance, cost, and overall impact of these alternatives is crucial for selecting the most suitable candidate for specific applications. []

Q23: How can we ensure resource efficiency and responsible waste management in this compound research?

A23: Implementing sustainable practices throughout this compound research and development is crucial. This includes:

Q24: What research infrastructure and resources are essential for advancing this compound research?

A24: Continued advancements in this compound research require access to:

Q25: What are some historical milestones in this compound research?

A25: While specific historical milestones are not detailed in these excerpts, research on this compound and other citrus flavonoids has evolved significantly over the years, driven by:

Q26: How can cross-disciplinary collaborations advance our understanding of this compound?

A26: this compound research can benefit significantly from collaborations across various disciplines, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。